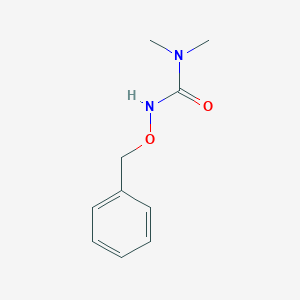

N,N-dimethyl-N'benzyloxyurea

Description

N,N-dimethyl-N'-benzyloxyurea is a substituted urea derivative characterized by a dimethyl group on one nitrogen atom and a benzyloxy group on the adjacent nitrogen. Structurally, it combines the urea backbone (NH₂–CO–NH₂) with modifications that enhance its pharmacological and chemical properties.

Synthesis typically involves substituting hydroxyurea (NH₂–CO–NHOH) with benzyl or substituted benzyl groups via nucleophilic substitution or coupling reactions. X-ray crystallography and spectrometry (e.g., NMR, IR) confirm the planar urea core and spatial arrangement of substituents .

Properties

Molecular Formula |

C10H14N2O2 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

1,1-dimethyl-3-phenylmethoxyurea |

InChI |

InChI=1S/C10H14N2O2/c1-12(2)10(13)11-14-8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,11,13) |

InChI Key |

GMRYIZAETGTMOR-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)NOCC1=CC=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Critical Observations :

Substituent Impact on Activity: Benzyloxy vs. Phenyl: The benzyloxy group in N,N-dimethyl-N'-benzyloxyurea enhances lipophilicity compared to fenuron’s phenyl group, improving cellular uptake and antitumor potency . Amino Acid Esters: Derivatives with L-phenylalanine esters (e.g., compound 7e) show 2–3× higher activity than HU, attributed to improved intracellular retention and enzyme inhibition .

Mechanistic Divergence :

- Antitumor ureas (e.g., benzyloxyurea derivatives) primarily target DNA synthesis and apoptosis pathways, while herbicidal ureas (e.g., fenuron) disrupt plant electron transport chains .

Synthetic Accessibility :

- N,N-dimethyl-N'-benzyloxyurea is synthesized via direct benzylation of hydroxyurea, whereas pesticidal ureas (e.g., isoproturon) require multi-step alkylation/arylations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.